molecular formula C20H11ClF4N2O B2697062 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile CAS No. 338777-17-6

2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile

Cat. No. B2697062
CAS RN: 338777-17-6
M. Wt: 406.76
InChI Key: PANHQBXHZOTQAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of haloxyfop involves several steps. Starting from commercially available precursors, it undergoes chemical transformations to yield the final compound. Notably, the Boc and PMB protecting groups are sequentially removed, followed by a reducing amination process to obtain the free amine. Further modifications lead to the formation of haloxyfop .


Molecular Structure Analysis

Haloxyfop’s molecular formula is C₁₅H₁₁ClF₃NO₄ . It consists of a trifluoromethyl-substituted pyridine ring, a phenoxy group, and a fluorobenzenecarbonitrile moiety. The structural arrangement ensures its herbicidal activity by specifically targeting grassy weeds .


Chemical Reactions Analysis

Haloxyfop is stable under normal conditions but undergoes hydrolysis in alkaline environments. Photolysis studies indicate its degradation in soil and water. The technical material (pure compound) exhibits stability and minimal decomposition even at elevated temperatures .


Physical And Chemical Properties Analysis

  • Density : 1.3489 g/cm³ at 20°C

Scientific Research Applications

Polyfluoroarenes and Related Compounds

Research into polyfluoroarenes, including studies on diazo-oxides and related compounds, provides insights into the reactivity and potential applications of fluorinated aromatic compounds in organic synthesis. The study by Birchall et al. (1971) explored reactions leading to various fluorinated biphenyls and benzoxazoles, suggesting applications in materials science and the synthesis of novel organic compounds (Birchall, Haszeldine, Nikokavouras, & Wilks, 1971).

Interactions in Fluorobenzenes

The crystal structures of fluorobenzenes and their interactions were investigated by Thalladi et al. (1998), highlighting the significance of C−H···F−C interactions. This research can provide a foundation for understanding the solid-state properties of fluorinated compounds, which is essential for material science and pharmaceutical formulation development (Thalladi et al., 1998).

Protoporphyrinogen IX Oxidase Inhibitors

Li et al. (2005) described the structures of trifluoromethyl-substituted compounds acting as protoporphyrinogen IX oxidase inhibitors. Such research underscores the role of fluorinated compounds in developing herbicides or pharmaceuticals, where the trifluoromethyl group can significantly affect biological activity and metabolic stability (Li et al., 2005).

Soluble Polyimides

The synthesis and characterization of soluble polyimides derived from fluorinated monomers, as discussed by Zhang et al. (2007), demonstrate the utility of fluorinated compounds in creating high-performance polymers with excellent thermal stability and solubility. This research points to applications in advanced materials, coatings, and electronics (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).

Mechanism of Action

Haloxyfop acts as an inhibitor of acetyl-CoA carboxylase (ACCase), an essential enzyme involved in fatty acid biosynthesis. By disrupting lipid production, it inhibits cell membrane formation and ultimately leads to the death of grassy weeds .

Future Directions

: FAO: HALOXYFOP (193) IDENTITY : MDPI: FDA-Approved Trifluoromethyl Group : NIST Chemistry WebBook: 3-Fluoro-5-(trifluoromethyl)benzoyl chloride : MilliporeSigma: Saflufenacil PESTANAL : Research Outreach: Trifluoromethylpyridine

properties

IUPAC Name

2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF4N2O/c21-16-9-13(20(23,24)25)11-27-18(16)8-12-4-6-14(7-5-12)28-19-3-1-2-17(22)15(19)10-26/h1-7,9,11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANHQBXHZOTQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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